molecular formula C20H14N2O5S2 B1226243 2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid

2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid

Cat. No.: B1226243
M. Wt: 426.5 g/mol
InChI Key: FEVKOYDOEFRIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-606816 is a chemical compound known for its diverse applications in scientific research. It is recognized for its role as an extracellular IDE inhibitor, inhibitor of PHOSPHO1, and bacterial CTP synthase inhibitor . This compound has garnered attention due to its potential in modulating RNA-binding proteins and its various biological activities.

Scientific Research Applications

WAY-606816 has a wide range of scientific research applications:

Preparation Methods

The synthesis of WAY-606816 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the compound .

Chemical Reactions Analysis

WAY-606816 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of WAY-606816 involves its interaction with specific molecular targets. As an extracellular IDE inhibitor, it binds to the enzyme and inhibits its activity, thereby affecting metabolic pathways. Similarly, its inhibition of PHOSPHO1 and bacterial CTP synthase involves binding to these enzymes and preventing their normal function. These interactions lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

WAY-606816 can be compared with other similar compounds such as other IDE inhibitors, PHOSPHO1 inhibitors, and CTP synthase inhibitors. What sets WAY-606816 apart is its unique combination of inhibitory activities and its ability to modulate RNA-binding proteins. Similar compounds include:

Properties

Molecular Formula

C20H14N2O5S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[3-(3-oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid

InChI

InChI=1S/C20H14N2O5S2/c23-19-16-9-2-4-11-18(16)28-22(19)13-6-5-7-14(12-13)29(26,27)21-17-10-3-1-8-15(17)20(24)25/h1-12,21H,(H,24,25)

InChI Key

FEVKOYDOEFRIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid
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2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid
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2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid
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2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid
Reactant of Route 5
2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid
Reactant of Route 6
2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid

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